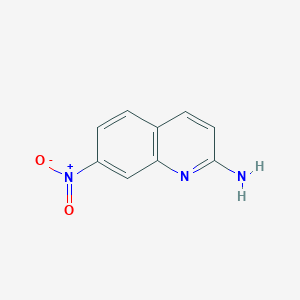

7-Nitroquinolin-2-amine

Description

Contextual Significance of Quinolines in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone scaffold in the field of medicinal and materials chemistry. ontosight.ainih.govresearchgate.net This privileged structure is a key component in a vast array of pharmacologically active substances and functional materials. sapub.orgnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate its electronic and steric properties to achieve desired biological activities or material characteristics. researchgate.net Consequently, quinoline derivatives have been integral to the development of drugs with a wide spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. ontosight.aisapub.orgmdpi.com The sustained interest in this scaffold drives continuous research into new synthetic methodologies and the exploration of novel derivatives. researchgate.net

Academic Relevance of Nitro and Amino Functionalities in Quinoline Scaffolds

The presence of both a nitro (–NO₂) and an amino (–NH₂) group on the quinoline framework, as seen in 7-Nitroquinolin-2-amine, is of significant academic interest due to the unique chemical reactivity and potential for biological interactions these functionalities impart. ontosight.ai The nitro group, being a strong electron-withdrawing group, plays a crucial role in the biological activity of many nitroaromatic compounds. It can be reduced within biological systems to form reactive species that can interact with cellular components like DNA and proteins. This property is often exploited in the design of targeted therapies, including anticancer agents. ontosight.ai

The amino group, on the other hand, is a versatile functional handle for synthetic chemists and a key pharmacophoric element. mdpi.com It can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. Furthermore, the amino group serves as a key building block for creating a diverse library of derivative compounds through reactions like acylation, alkylation, and the formation of Schiff bases, allowing for the fine-tuning of a molecule's properties. nih.gov The reduction of a nitro group to an amino group is a common and powerful transformation in organic synthesis, providing a pathway to introduce this valuable functionality into a quinoline core. nih.gov The combination of these two groups in a single molecule like this compound offers a platform for developing compounds with complex interaction capabilities and potential therapeutic applications. ontosight.ai

Evolution of Research on this compound

Early research on related compounds often focused on classical synthetic methods like the Skraup reaction followed by nitration. mdpi.com More contemporary research has shifted towards developing more efficient and regioselective synthetic strategies. For instance, methods like vicarious nucleophilic substitution (VNS) have been explored to introduce amino groups directly into nitroquinoline structures. While specific timelines for this compound are scarce, its study is implicitly part of the ongoing effort to synthesize and characterize the full spectrum of quinoline derivatives to uncover novel compounds with potential applications in medicine and material science. Research on this and related compounds has investigated their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai

Research Findings and Chemical Data

The study of this compound and its related isomers involves various synthetic and analytical techniques. The data below summarizes general findings and typical methodologies in this area of chemical research.

General Synthetic Approaches to Nitroquinoline Derivatives

The synthesis of nitroquinoline derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern and the available starting materials.

| Method | Description | Typical Reagents | Key Considerations |

| Nitration of Quinoline/Derivatives | Electrophilic aromatic substitution where a nitro group is introduced onto the quinoline ring. | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | The position of nitration is directed by existing substituents on the ring. Reaction conditions must be carefully controlled to manage regioselectivity and prevent over-nitration. |

| Skraup Synthesis | A classical method for synthesizing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid. A nitro-substituted aniline (B41778) can be used to produce a nitroquinoline. | Substituted anilines, Glycerol, Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Can produce a mixture of isomers, particularly with meta-substituted anilines, which may require separation. |

| Reduction of Dinitroquinolines | Selective reduction of one nitro group on a dinitroquinoline to an amino group. | Reducing agents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) | The selectivity of the reduction depends on the specific reagents and reaction conditions. |

| Amination of Nitroquinolines | Direct introduction of an amino group, for example, via Vicarious Nucleophilic Substitution (VNS) of hydrogen. | Nucleophilic aminating agents (e.g., 4-amino-1,2,4-triazole) | This modern method can offer high regioselectivity for introducing an amino group ortho or para to an existing nitro group. mdpi.com |

Reactivity of the Nitro and Amino Functionalities

The nitro and amino groups on the quinoline scaffold are key sites for further chemical modifications to generate novel derivatives.

| Functional Group | Type of Reaction | Description | Potential Products |

| Nitro Group (-NO₂) | Reduction | The nitro group is readily reduced to a primary amino group. | 7-Aminoquinolin-2-amine (from reduction of a dinitro precursor) or other diaminoquinolines. |

| Amino Group (-NH₂) | Acylation | Reaction with acyl chlorides or anhydrides to form amides. | N-acyl-7-nitroquinolin-2-amine derivatives. sapub.org |

| Amino Group (-NH₂) | Formation of Schiff Bases | Condensation reaction with aldehydes or ketones. | Imino-derivatives of 7-nitroquinoline (B188568). sapub.org |

| Amino Group (-NH₂) | Diazotization | Conversion to a diazonium salt, which can then be substituted by various other functional groups (e.g., -OH, -CN, halogens). | A wide range of 2-substituted-7-nitroquinoline derivatives. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-nitroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVRCCRLJQADFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431454 | |

| Record name | 7-Nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49609-04-3 | |

| Record name | 7-Nitroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitroquinolin 2 Amine and Its Derivatives

Direct Synthesis of 7-Nitroquinolin-2-amine Structures

The direct construction of the this compound framework can be achieved through several established and modern synthetic strategies. These methods involve the formation of the quinoline (B57606) ring system with the nitro and amino groups already in their desired positions or the regioselective introduction of a nitro group onto a pre-existing aminoquinoline.

Adaptations of Classical Quinoline Cyclization Reactions

Classical name reactions remain a cornerstone for quinoline synthesis, and their adaptation for constructing nitro-substituted quinolines is well-documented. rsc.orgscispace.comnih.govtezu.ernet.in These methods typically involve the cyclization of appropriately substituted anilines with carbonyl compounds.

The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. brieflands.com To synthesize a 7-nitroquinoline (B188568) derivative, a m-nitroaniline would be the logical starting material. However, the harsh, strongly acidic and oxidative conditions of the Skraup reaction can lead to issues with regioselectivity and potential degradation of sensitive substrates. scispace.combrieflands.com

The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones, often generated in situ from aldehydes or ketones in the presence of an acid catalyst. rsc.org Like the Skraup synthesis, employing a nitro-substituted aniline can lead to the formation of the corresponding nitroquinoline.

The Friedländer annulation offers a more direct route by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. tezu.ernet.in For the synthesis of this compound, this would necessitate a 2-amino-4-nitrobenzaldehyde (B12311) and a reagent capable of providing the C2-amino functionality, though this specific combination is not commonly reported. Modifications of the Friedländer synthesis using metal catalysts have been developed to overcome some of the limitations of the classical method. tezu.ernet.in

The Conrad-Limpach-Knorr synthesis is another classical method that involves the reaction of anilines with β-ketoesters. nih.gov This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (quinolin-4-ones). By starting with a m-nitroaniline, it is possible to generate a 7-nitro-4-hydroxyquinoline, which could then be further functionalized. High-boiling point solvents are often required to drive the thermal cyclization. nih.gov

A summary of representative classical syntheses is provided below:

| Reaction Name | Key Reactants | Typical Conditions | Relevance to this compound |

| Skraup Synthesis | m-Nitroaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High temperature, strong acid | Can produce 7-nitroquinoline, but harsh conditions and regioselectivity can be problematic. brieflands.com |

| Doebner-von Miller | m-Nitroaniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst | Similar to Skraup, offers an alternative for quinoline ring formation. rsc.org |

| Friedländer Annulation | 2-Amino-4-nitrobenzaldehyde derivative | Base or acid catalysis | Potentially direct route, but requires specific starting materials. tezu.ernet.in |

| Conrad-Limpach | m-Nitroaniline, β-Ketoester | High temperature, high-boiling solvent | Primarily yields 4-hydroxy-7-nitroquinoline, requiring further steps for amination at C2. nih.gov |

Regioselective Nitration Approaches to Quinoline Systems

A more common and often more controlled approach to this compound is the regioselective nitration of a pre-existing quinoline scaffold, such as 2-aminoquinoline (B145021). The directing effects of the substituents on the quinoline ring are paramount in determining the position of nitration.

The amino group at the C2 position is an activating group and directs electrophilic substitution to the C3 and C5 positions. However, under strongly acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring and directs nitration to the benzene (B151609) ring, primarily at the C5 and C8 positions.

To achieve nitration at the C7 position, the directing effects must be carefully managed. One strategy involves the use of a directing group. For instance, the nitration of 8-aminoquinoline (B160924) amides has been shown to be highly regioselective. nih.gov Using ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O), selective C5-H nitration occurs. nih.gov Interestingly, changing the catalyst to copper(II) chloride (CuCl₂·2H₂O) can promote bis-nitration at the C5 and C7 positions. nih.gov

The nitration of quinolin-2(1H)-one (carbostyril) with a mixture of nitric and sulfuric acid can also be controlled to yield 7-nitroquinolin-2(1H)-one. This can subsequently be converted to the desired 2-amino derivative.

Recent advancements have focused on milder, more selective nitrating agents and conditions to improve yields and regioselectivity, avoiding the harshness of traditional mixed-acid nitration. tandfonline.commdpi.comscirp.org

| Substrate | Nitrating Agent | Conditions | Product(s) |

| 8-Aminoquinoline amides | Fe(NO₃)₃·9H₂O | Not specified | C5-nitro-8-aminoquinoline amides nih.gov |

| 8-Aminoquinoline amides | CuCl₂·2H₂O | Not specified | 5,7-Dinitro-8-aminoquinoline amides nih.gov |

| Quinolin-2(1H)-one | HNO₃/H₂SO₄ | Controlled temperature | 7-Nitroquinolin-2(1H)-one |

| m-Toluidine derivative | Fuming HNO₃/H₂SO₄ | -5°C | 7-Methyl-8-nitroquinoline brieflands.com |

Multi-Component Reactions for Quinoline Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. rug.nlnih.govmdpi.comorganic-chemistry.org Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org

A common MCR for quinoline synthesis involves the reaction of an aniline, an aldehyde, and an alkyne, often catalyzed by a transition metal. rsc.org To produce this compound, one could envision a reaction involving a m-nitroaniline, an appropriate aldehyde, and an alkyne bearing a nitrogen functionality.

Another approach is the four-component reaction (4CR) of an aniline, two equivalents of an aldehyde, and a terminal alkyne. While powerful, achieving the specific substitution pattern of this compound directly through an MCR would require careful selection and optimization of the starting materials and reaction conditions. The development of MCRs specifically targeting this compound is an area of ongoing research. rsc.org

Indirect Synthesis via Functional Group Interconversion

Indirect methods provide an alternative and often more practical route to this compound. These strategies involve the synthesis of a quinoline ring with precursor functional groups, which are then converted to the desired nitro and amino groups in subsequent steps.

Reductive Transformations of Nitroquinolines to Aminoquinolines

This approach typically starts with a dinitroquinoline, such as 2,7-dinitroquinoline or a related isomer. The key challenge is the chemoselective reduction of one nitro group to an amino group while leaving the other intact. The nitro group at the C2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and reduction than the nitro group at C7.

Various reducing agents can be employed for this selective reduction, including sodium sulfide (B99878), ammonium (B1175870) sulfide, or catalytic hydrogenation under controlled conditions. The choice of reagent and reaction conditions is critical to prevent over-reduction to the diaminoquinoline.

For example, the synthesis of 7-nitroquinoxalin-2-amine, a related heterocyclic system, has been achieved in a multi-step process where a key step is the regioselective nitration of a quinoxalin-2-ol precursor. researchgate.net A similar strategy could be envisioned for the quinoline analogue.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Amination

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct introduction of a nucleophile, such as an amino group, onto an electron-deficient aromatic ring, like a nitroquinoline. mdpi.comresearchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group.

To synthesize 8-amino-7-nitroquinoline, one would start with 7-nitroquinoline and react it with an aminating agent in the presence of a strong base. cdnsciencepub.com A common aminating agent for VNS is 4-amino-1,2,4-triazole (B31798) in the presence of potassium tert-butoxide. The reaction proceeds via the formation of a σ-adduct, followed by base-induced elimination of the triazole moiety to afford the aminated product. cdnsciencepub.com Research has shown that the amination of 7-nitroquinoline using this method occurs regioselectively at the C8 position, yielding 8-amino-7-nitroquinoline with high yield (84%). cdnsciencepub.com

While this specific example yields the 8-amino isomer, the VNS methodology is highly relevant and demonstrates a direct route for the amination of a nitroquinoline core. mdpi.comnih.gov Adapting this method to achieve amination at the C2 position of 7-nitroquinoline would be a challenging but potentially valuable synthetic strategy.

| Starting Material | Reagent(s) | Base | Product | Yield |

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole | Potassium tert-butoxide | 8-Amino-7-nitroquinoline | 84% cdnsciencepub.com |

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole | Potassium tert-butoxide | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | Moderate cdnsciencepub.com |

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole | Potassium tert-butoxide | 5-Amino-6-nitroquinoline | 98% cdnsciencepub.com |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Reactions

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a powerful method for forming carbon-heteroatom or carbon-carbon bonds by directly replacing a hydrogen atom on an electron-deficient aromatic ring. clockss.org This reaction is particularly applicable to nitroaromatic compounds, such as nitroquinolines, where the nitro group strongly activates the ring towards nucleophilic attack. mdpi.com

The general mechanism of ONSH involves two principal steps. First, a nucleophile adds to an electron-deficient carbon atom of the aromatic ring, forming a σH adduct, a negatively charged intermediate also known as a Meisenheimer-type complex. clockss.orgmdpi.com In the second step, this intermediate is subjected to an external oxidizing agent, which facilitates the removal of the original hydrogen atom (as a hydride or through a proton and two electrons) and re-aromatizes the ring to yield the substituted product. clockss.org Common oxidants used in these reactions include potassium permanganate (B83412) (KMnO₄) or potassium ferricyanide.

A closely related process is the Vicarious Nucleophilic Substitution (VNS), which also proceeds via a σH adduct but does not require an external oxidant. clockss.orgmdpi.com In VNS, the nucleophile itself contains a leaving group that is eliminated in the rearomatization step. clockss.org Both ONSH and VNS reactions represent valuable tools for the direct functionalization of nitroquinolines. For instance, the amination of various nitroquinoline N-oxides has been successfully achieved in the presence of potassium ferricyanide, affording aminoquinoline derivatives in moderate to excellent yields. researchgate.net Similarly, VNS reactions have been studied extensively on electron-deficient nitroquinolines, showcasing the introduction of amine-containing substituents. mdpi.comresearchgate.net

While direct synthesis of this compound via an ONSH reaction with an ammonia (B1221849) equivalent is not extensively documented in these specific terms, the principles of the reaction are well-established for the nitroquinoline scaffold. clockss.orgmdpi.com The reaction of a suitable 7-nitroquinoline precursor with an aminating agent under oxidative conditions presents a theoretically viable, though challenging, route to the target compound.

| Feature | Description | Reference |

| Principle | Direct replacement of a hydrogen atom on an electron-deficient ring by a nucleophile, followed by oxidation. | clockss.org |

| Substrate | Typically an electron-deficient arene, such as a nitroquinoline. The nitro group activates the ring for nucleophilic attack. | mdpi.com |

| Intermediate | Formation of a negatively charged σH adduct (Meisenheimer complex). | clockss.orgmdpi.com |

| Key Step | Oxidation of the σH adduct to restore aromaticity. This requires an external oxidizing agent (e.g., KMnO₄, K₃[Fe(CN)₆]). | clockss.orgresearchgate.net |

| Related Reaction | Vicarious Nucleophilic Substitution (VNS), which avoids an external oxidant by using a nucleophile with a built-in leaving group. | clockss.orgmdpi.com |

Derivatization Strategies from Precursor Quinoline Derivatives

A more common and well-documented approach to synthesizing this compound involves the multi-step modification of existing quinoline derivatives. This strategy relies on sequential reactions to install the required nitro and amine functionalities onto the quinoline core. A highly plausible pathway begins with quinolin-2(1H)-one (also known as carbostyril).

The synthesis can be dissected into the following key transformations:

Electrophilic Nitration: The first step is the regioselective nitration of the quinolin-2(1H)-one precursor. Using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitro group is introduced onto the benzene portion of the quinoline ring. The most common and straightforward synthetic route to 7-nitroquinolin-2(1H)-one is this electrophilic aromatic nitration of quinolin-2(1H)-one. Careful control of reaction conditions, particularly temperature, is crucial to ensure regioselectivity for the 7-position and to prevent over-nitration.

Conversion of the 2-Oxo Group: With the 7-nitro group in place, the next stage involves converting the 2-oxo (or 2-hydroxy) group into the desired 2-amine group. This is typically not a direct conversion but is achieved via an intermediate.

Chlorination: The 7-nitroquinolin-2(1H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phenylphosphonyl dichloride, to produce 2-chloro-7-nitroquinoline (B1367759). nih.gov This reaction transforms the lactam into a more reactive chloro-substituted quinoline.

Amination: The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The 2-chloro-7-nitroquinoline is reacted with an ammonia source (e.g., ammonia in an appropriate solvent) to displace the chloride ion. The electron-withdrawing effect of the nitro group and the quinoline nitrogen facilitates this substitution at the C2-position, yielding the final product, this compound. A similar strategy of displacing a chloro group with an amine on a nitroquinoline core has been documented. nih.gov

This synthetic sequence highlights a modular approach, allowing for the controlled introduction of functional groups to build the target molecule from simpler, readily available quinoline precursors.

| Step | Starting Material | Reagents/Conditions | Product | Reference |

| 1. Nitration | Quinolin-2(1H)-one | Concentrated HNO₃ / H₂SO₄ | 7-Nitroquinolin-2(1H)-one | |

| 2. Chlorination | 7-Nitroquinolin-2(1H)-one | POCl₃ or Phenylphosphonyl dichloride | 2-Chloro-7-nitroquinoline | nih.gov |

| 3. Amination | 2-Chloro-7-nitroquinoline | Ammonia (or equivalent amine source) | This compound | nih.gov |

Chemical Reactivity and Transformations of 7 Nitroquinolin 2 Amine

Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that strongly influences the reactivity of the quinoline (B57606) ring and serves as a handle for various functional group interconversions.

The most common transformation of the nitro group in 7-Nitroquinolin-2-amine is its reduction to an amino group, yielding the corresponding quinoline-2,7-diamine . This conversion is a critical step in the synthesis of various biologically active compounds and functional materials. Several reductive methods are effective for this transformation, often employing metal catalysts or reducing agents under mild conditions.

For instance, the reduction of various nitroquinolines to their corresponding aminoquinolines has been successfully achieved using stannous chloride (SnCl₂) in mild conditions, a method that tolerates a variety of other functional groups. mdpi.com Another effective system for the reduction of nitroquinolines is the use of copper(II) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate serving as the hydrogen donor. acs.org This method has been shown to be highly efficient, with reactions often completing in minutes with excellent conversion and selectivity. acs.org The high activity is attributed to the formation of oxygen vacancies on the CuO surface, which facilitates the selective activation of the nitro group. acs.org

| Reductant/System | Product | Notes | Citation |

| Stannous Chloride (SnCl₂) | Quinoline-2,7-diamine | Offers simple and fast transformation with high yields. | mdpi.com |

| CuO / Hydrazine | Quinoline-2,7-diamine | Reusable catalyst, mild conditions, and rapid conversion. | acs.org |

| H₂ / Palladium on Carbon (Pd/C) | Quinoline-2,7-diamine | A standard method for nitro group reduction. |

The electron-withdrawing nature of the nitro group activates the quinoline ring, making it susceptible to nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr) reactions. While direct displacement of the nitro group is possible, a more common and often faster pathway is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). mdpi.com

In VNS reactions, a nucleophile attacks a carbon atom that is ortho or para to the nitro group and bears a hydrogen atom. mdpi.comarkat-usa.org The reaction proceeds through an intermediate σ-adduct, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. arkat-usa.orgresearchgate.net For this compound, the positions ortho (C-6 and C-8) to the nitro group are activated for such attacks. Studies on various nitroquinolines have shown that VNS amination occurs regioselectively, typically favoring the ortho positions. arkat-usa.org

| Nucleophile | Reaction Type | Potential Product(s) | Citation |

| 9H-Carbazole / t-BuOK | VNS | 6-(9H-carbazol-9-yl)-7-nitroquinolin-2-amine and/or 8-(9H-carbazol-9-yl)-7-nitroquinolin-2-amine | mdpi.comresearchgate.net |

| 1,1,1-Trimethylhydrazinium iodide (TMHI) | VNS Amination | 6,7-Diaminoquinolin-2-amine and/or 7,8-Diaminoquinolin-2-amine | arkat-usa.org |

It is important to note that VNS reactions can sometimes compete with the direct SNAr substitution of other leaving groups if present on the ring. mdpi.com

The Nef reaction involves the acid hydrolysis of a salt of a primary or secondary nitroalkane (a nitronate) to form an aldehyde or a ketone. wikipedia.orgorganicreactions.org A critical requirement for the Nef reaction is the presence of at least one α-hydrogen on the carbon bearing the nitro group, which is necessary for the initial deprotonation to form the nitronate salt. wikipedia.org Since the nitro group in this compound is attached to an aromatic ring with no α-hydrogens, it cannot undergo a classical Nef reaction.

The reaction of nitroarenes with Grignard reagents is complex and can lead to various products depending on the specific substrates and reaction conditions. For nitroquinolines, several outcomes have been observed:

N-Arylation: The reaction of 5,8-dimethoxy-6-nitroquinoline derivatives with arylmagnesium bromides has been shown to yield 6-arylaminocarbostyrils, where the Grignard reagent effectively replaces the nitro group's oxygen atoms to form a C-N bond. thieme-connect.com

Conjugate Addition: In other cases, Grignard reagents can undergo conjugate addition to the nitro-activated aromatic system, leading to the formation of alkyl-nitroso derivatives. rsc.org

1,2-Addition to the Nitro Group: A less common pathway involves the direct addition of the Grignard reagent to the nitro group itself, which, after a reductive workup, can yield N-substituted hydroxylamines or secondary amines. researchgate.net

The reaction of this compound with a Grignard reagent like phenylmagnesium bromide could potentially lead to a mixture of products arising from these different pathways.

Reactions Involving the Amino Group

The amino group at the 2-position of the quinoline ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

The 2-amino group can be functionalized through N-alkylation and N-acylation to generate a wide array of derivatives.

Acylation is typically achieved by treating the aminoquinoline with acylating agents like acyl chlorides or acid anhydrides. This reaction introduces an acyl group, forming an amide linkage which can alter the compound's electronic and physical properties. Chemoselective acylation of aminoquinolines can also be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base. rsc.orgrsc.org

Alkylation of the 2-amino group leads to secondary or tertiary amines. Modern synthetic methods, such as the "borrowing hydrogen" strategy, allow for the N-alkylation of aminoquinolines using alcohols as the alkylating agents, catalyzed by transition metal complexes. bohrium.com This approach is environmentally benign as it generates water as the only byproduct. bohrium.com A one-pot strategy for synthesizing 2-alkylaminoquinolines through sequential dehydrogenative annulation and N-alkylation has also been demonstrated. nih.gov

| Reaction | Reagent(s) | Product Type | Citation |

| Acylation | Acetyl chloride | N-(7-nitroquinolin-2-yl)acetamide | |

| Acylation | Carboxylic Acid, EDCI, DMAP | C2-Amide Derivative | rsc.orgrsc.org |

| Alkylation | Primary Alcohol, Cd-Coordination Polymer Catalyst | N-Alkyl-7-nitroquinolin-2-amine | bohrium.com |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The formation of these imine derivatives is a fundamental transformation in organic synthesis. For example, related 2-aminoquinoline-3-carbaldehydes have been shown to undergo Claisen-Schmidt condensation with aryl methyl ketones, demonstrating the reactivity of the quinoline system in forming new carbon-carbon bonds adjacent to the amino-functionalized ring. researchgate.net The synthesis of complex heterocyclic systems, such as pyrimido[4,5-b]quinolin-4-ones, can involve a one-pot multicomponent reaction that includes the condensation of a 2-aminoquinoline (B145021) intermediate with an aldehyde. nih.gov These reactions highlight the utility of the amino group as a key building block for constructing more complex molecular architectures.

Formation of Polyheterocyclic and Fused Ring Systems

The strategic placement of the amino and nitro functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of complex polyheterocyclic and fused ring systems. These reactions typically involve the chemical modification of the existing functional groups to facilitate intramolecular or intermolecular cyclizations.

The primary amino group at the C-2 position is a key handle for building new heterocyclic rings. For instance, it can react with various bifunctional reagents to construct fused systems. A common strategy involves the reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form fused pyridinone or pyrimidinone rings, respectively.

Furthermore, the nitro group at C-7 can be chemically reduced to an amino group, yielding 2,7-diaminoquinoline. This diamine is a versatile intermediate for creating fused heterocycles across the 6- and 8-positions of the quinoline core. The synthesis of fused pyrazines, imidazoles, or triazoles can be achieved by reacting the resulting diamine with appropriate reagents. For example, reaction with α-dicarbonyl compounds like glyoxal (B1671930) or biacetyl would lead to the formation of a fused pyrazine (B50134) ring. Similarly, treatment with nitrous acid could yield a fused triazole system. This approach is analogous to the synthesis of various polyheterocycles from 7,8-diamino-5-nitroquinoline. consensus.app

A summary of potential cyclization reactions for creating fused systems from this compound derivatives is presented below.

| Starting Derivative | Reagent(s) | Resulting Fused System | Reaction Type |

| This compound | β-Keto Esters | Fused Pyridone | Condensation/Cyclization |

| 2,7-Diaminoquinoline (from reduction of this compound) | α-Dicarbonyl compounds (e.g., Glyoxal) | Fused Pyrazine | Condensation |

| 2,7-Diaminoquinoline | Formic Acid or derivative | Fused Imidazole | Condensation |

| 2,7-Diaminoquinoline | Nitrous Acid (HNO₂) | Fused Triazole | Diazotization/Cyclization |

Reactivity of the Quinoline Core

The reactivity of the quinoline core in this compound is significantly influenced by the electronic properties of its substituents. The C-2 amino group is a potent electron-donating group that activates the ring towards electrophilic attack, while the C-7 nitro group is a strong electron-withdrawing group that deactivates the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound core is a complex process due to the competing directing effects of the amino and nitro groups. The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

Directing Effect of the Amino Group (-NH₂ at C-2): As a strong activating group, the amino group directs incoming electrophiles to the ortho (C-3) and para (C-4) positions. Due to the powerful resonance donation, this effect is very strong.

Directing Effect of the Nitro Group (-NO₂ at C-7): As a strong deactivating group, the nitro group directs incoming electrophiles to the meta positions relative to itself (C-6 and C-8). It deactivates the benzene (B151609) portion of the quinoline ring system.

The Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring also deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzene ring the more likely site for substitution, all other factors being equal.

| Electrophilic Reagent | Reaction | Expected Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 8-Nitro-7-nitroquinolin-2-amine |

| Br₂/FeBr₃ | Bromination | 8-Bromo-7-nitroquinolin-2-amine |

| SO₃/H₂SO₄ | Sulfonation | 7-Nitro-2-aminoquinoline-8-sulfonic acid |

Cycloaddition and Rearrangement Reactions

The electron-deficient nature of the quinoline ring in this compound, enhanced by the C-7 nitro group, makes it a candidate for participating in cycloaddition reactions.

Cycloaddition Reactions: Specifically, it can act as a dienophile in polar Diels-Alder reactions. sciforum.net The electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the quinoline system, facilitating a [4+2] cycloaddition with electron-rich dienes. The reaction would likely involve the C-5 and C-6 atoms of the quinoline core acting as the dienophilic component, leading to the formation of complex, fused polycyclic structures. Research on 5-nitro and 8-nitroquinolines has demonstrated their dienophilic character in reactions with dienes like Danishefsky's diene, supporting the potential for similar reactivity in this compound. sciforum.net

Rearrangement Reactions: While classic skeletal rearrangements are not commonly reported for this specific molecule, reactions involving the substituents can lead to rearranged products. Vicarious Nucleophilic Substitution (VNS) is a notable reaction for nitro-aromatic compounds. researchgate.netmdpi.com In the case of this compound, reaction with a nucleophile in the presence of a strong base could lead to the substitution of a hydrogen atom, likely at the C-8 position, which is ortho to the nitro group. These reactions can sometimes be accompanied by subsequent rearrangements or transformations of the nitro group itself into a nitroso group. mdpi.comnih.gov

Additionally, the amino group at C-2 allows for reactions that can precede a rearrangement. For example, conversion of the amine to an azide (B81097) followed by heating could potentially initiate a Curtius-type rearrangement, although such a pathway has not been specifically documented for this compound. byjus.com

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Nitroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 7-Nitroquinolin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the six protons on the quinoline (B57606) ring system and the protons of the amine group. The chemical shifts (δ) are influenced by the electron-donating nature of the amino group (-NH₂) and the strong electron-withdrawing effect of the nitro group (-NO₂).

The amino group at the C2 position significantly shields the protons on the heterocyclic ring (H3 and H4), causing them to appear at a lower chemical shift (upfield) compared to unsubstituted quinoline. Conversely, the nitro group at the C7 position deshields the protons on the carbocyclic ring (H5, H6, and H8), shifting their signals to a higher chemical shift (downfield).

The protons on the heterocyclic ring, H3 and H4, would appear as doublets due to coupling with each other. The protons on the carbocyclic ring would exhibit a more complex pattern. H8 would likely appear as a doublet, H6 as a doublet of doublets, and H5 as a doublet, reflecting their respective coupling interactions. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | ~6.8 - 7.0 | d (doublet) | J3-4 = ~8.5-9.0 Hz |

| H4 | ~7.7 - 7.9 | d (doublet) | J4-3 = ~8.5-9.0 Hz |

| H5 | ~8.0 - 8.2 | d (doublet) | J5-6 = ~9.0 Hz |

| H6 | ~7.9 - 8.1 | dd (doublet of doublets) | J6-5 = ~9.0 Hz, J6-8 = ~2.0 Hz |

| H8 | ~8.4 - 8.6 | d (doublet) | J8-6 = ~2.0 Hz |

| NH₂ | ~5.0 - 6.0 | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are heavily influenced by the substituents. The C2 carbon, directly attached to the amino group, would be strongly shielded and appear significantly upfield. Conversely, the C7 carbon, bearing the nitro group, would be deshielded.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.

DEPT-90 would only show signals for the five methine carbons (C3, C4, C5, C6, H8).

DEPT-135 would show positive signals for methine carbons and negative signals for any methylene carbons (none in this molecule). Quaternary carbons are absent from DEPT spectra.

By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, the four quaternary carbons (C2, C7, C8a, C4a) can be definitively identified by their presence in the former and absence in the latter.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type | DEPT-135 Signal |

| C2 | ~158-160 | C (Quaternary) | Absent |

| C3 | ~112-115 | CH (Methine) | Positive |

| C4 | ~138-140 | CH (Methine) | Positive |

| C4a | ~148-150 | C (Quaternary) | Absent |

| C5 | ~125-127 | CH (Methine) | Positive |

| C6 | ~120-122 | CH (Methine) | Positive |

| C7 | ~145-147 | C (Quaternary) | Absent |

| C8 | ~123-125 | CH (Methine) | Positive |

| C8a | ~135-137 | C (Quaternary) | Absent |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting H3 with H4, and H5 with H6. A weaker cross-peak between H6 and H8 would also be expected, confirming the connectivity within the two separate spin systems of the quinoline ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment maps protons to the carbons they are directly attached to. nih.gov It would show correlations between H3-C3, H4-C4, H5-C5, H6-C6, and H8-C8, allowing for the direct assignment of these protonated carbons. science.gov

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

The amine protons (NH₂) showing a correlation to the quaternary C2 and the methine C3.

Proton H3 correlating to C4a and C2.

Proton H8 correlating to C7 and C4a, confirming the placement of the nitro group and linking the two rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity between protons. A key NOESY correlation would be expected between H8 and H1 of the amino group if rotation around the C-N bond is favorable, or between H8 and the protons of a solvent molecule interacting with the nitro and amino groups.

Vibrational Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to the N-H bonds of the amine and the N-O bonds of the nitro group.

The primary amine group (-NH₂) will give rise to a characteristic pair of sharp to medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The strong electron-withdrawing nitro group (-NO₂) will exhibit two very strong and distinct absorption bands: one for the asymmetric stretch and another for the symmetric stretch. The aromatic quinoline ring will also produce characteristic C-H and C=C/C=N stretching and bending vibrations.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Quinoline Ring | Medium-Weak |

| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Quinoline Ring | Medium-Strong |

| 1550 - 1500 | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| 1360 - 1320 | Symmetric NO₂ Stretch | Nitro Group (-NO₂) | Strong |

| ~850 - 750 | C-H Out-of-plane Bending | Substituted Aromatic | Strong |

Raman spectroscopy is complementary to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. Vibrations that are symmetric and involve less polar bonds tend to be strong in Raman spectra.

For this compound, the most prominent features in the Raman spectrum would likely be the symmetric stretching vibration of the nitro group and the breathing modes of the quinoline ring system. The asymmetric nitro stretch, which is very strong in the IR, is typically weaker in the Raman spectrum. This complementarity is a powerful tool for confirming functional groups. The C-H stretching vibrations will also be visible but are often less informative than the fingerprint region.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, providing unequivocal confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of the elemental composition of this compound with high accuracy. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS analysis of this compound confirms its molecular formula as C₉H₇N₃O₂. nih.gov The high-resolution data is obtained using advanced mass analyzers like time-of-flight (TOF) or Orbitrap systems, often coupled with electrospray ionization (ESI) sources. nih.gov This level of precision is essential for confirming the synthesis of new compounds and for metabolic studies. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS)

Both GC-MS and LC-MS are powerful hyphenated techniques used to separate this compound from complex mixtures and subsequently identify it based on its mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. nih.govgdut.edu.cn For instance, amines are often derivatized to make them amenable to GC-MS analysis. gdut.edu.cnnih.gov The mass spectrometer, typically a quadrupole or ion trap, then provides a mass spectrum of the eluted compound, allowing for its identification. nih.govhpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/ESI-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. wikipedia.orgresearchgate.net The compound is first separated on a liquid chromatography column, often a reversed-phase column, and then introduced into the mass spectrometer via an electrospray ionization (ESI) source. wikipedia.orgnih.gov ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. wikipedia.orgheteroletters.org LC-MS/MS, a tandem mass spectrometry technique, can be used for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. acs.orgmdpi.com

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Technique | Ionization Mode | Observed Ion (m/z) | Reference |

| This compound | LC-MS | ESI | [M+H]⁺ | heteroletters.org |

| 2-chloro-N-alkyl-7-nitroquinolin-4-amines | LC-MS | ESI | [M+H]⁺ | heteroletters.org |

| 2-([1,1'-biphenyl]-4-yl)-N-ethyl-7-nitroquinazolin-4-amine | MS | - | 370.9 (M+1)⁺ | heteroletters.org |

| 2-chloro-4-methyl-6-nitro-quinoline | Not Specified | Not Specified | Not Specified | researchgate.net |

| 7-amino-8-nitroquinoline | HRMS | DCI CH₄ | 282.9722 [M+H]⁺ (for bromo-derivative) | nih.gov |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the chromophores present in the molecule. tanta.edu.eg

For this compound, the quinoline ring system, the nitro group (-NO₂), and the amino group (-NH₂) act as chromophores. The spectrum is expected to show π → π* transitions associated with the aromatic system and potentially n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. libretexts.orgresearchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.egresearchgate.net The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the quinoline scaffold can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.

Table 2: UV-Vis Spectroscopic Data for Quinoline Derivatives

| Compound/System | Transition Type | Wavelength Range (nm) | Observations | Reference |

| Ethene | π - π | 165 | Illustrates a simple π - π transition. | libretexts.org |

| Molecules with conjugated π systems | π - π | >220 | Longer wavelength absorption compared to isolated double bonds. | libretexts.org |

| Quinoline derivatives | π → π and n → π | 200-700 | Characteristic bands influenced by substituents and solvent. | researchgate.net |

| Carbonyl groups | n → π | ~280 | Example of a typical n → π* transition. | researchgate.net |

| Aromatic compounds | π → π | ~230-330 | General range for π → π absorptions in aromatic systems. | researchgate.net |

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in this compound. This classical analytical technique is used to confirm the empirical and molecular formula of a synthesized compound. researchgate.net The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula, C₉H₇N₃O₂. A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometric composition of the compound. For instance, the elemental analysis of a related compound, C₂₂H₁₈N₄O₃, showed calculated values of C, 68.38; H, 4.70; N, 14.50; O, 12.42, which would be compared against experimental findings. heteroletters.org

Computational and Theoretical Investigations of 7 Nitroquinolin 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry, offering a balance between accuracy and computational cost. It is used to investigate the electronic properties of 7-Nitroquinolin-2-amine by modeling its behavior at the quantum level. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed for these calculations. researchgate.net

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. asianjpr.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The process systematically adjusts the atomic coordinates to minimize the molecule's total energy. asianjpr.comchemrxiv.org

Conformational analysis reveals that the quinoline (B57606) ring system is largely planar. The primary conformational flexibility would involve the orientation of the amino (-NH₂) and nitro (-NO₂) groups relative to this ring. The nitro group's orientation is significantly influenced by resonance stabilization with the aromatic system. The amino group at position 2 also has a specific orientation to minimize steric hindrance and optimize electronic interactions. nih.gov Theoretical calculations can predict the most stable conformer by comparing the energies of different spatial arrangements. chemrxiv.orgnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure This table presents typical bond lengths and angles for a quinoline ring system, similar to what would be determined for this compound through DFT calculations. Actual values require specific computation for the target molecule.

| Parameter | Bond | Bond Length (Å) | Parameter | Bonds | Bond Angle (°) |

| Bond Length | C-C (aromatic) | 1.36 - 1.46 | Bond Angle | C-C-C (in ring) | 118 - 122 |

| C-N (in ring) | 1.32 - 1.37 | C-N-C (in ring) | 117 - 120 | ||

| C-NH₂ | ~1.36 | C-C-N (amino) | ~120 | ||

| C-NO₂ | ~1.47 | C-C-N (nitro) | ~119 |

Data based on typical values found in related structures from computational studies. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgrsc.org

For this compound, the electron-donating amino group is expected to primarily contribute to the HOMO, increasing its energy. Conversely, the potent electron-withdrawing nitro group will significantly lower the energy of the LUMO, which is likely localized over the nitroquinoline part of the molecule. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound These values are representative examples based on DFT calculations for similar nitroaromatic compounds. nih.govtandfonline.comresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy (E_HOMO) | -6.15 |

| LUMO Energy (E_LUMO) | -2.85 |

| Energy Gap (ΔE) | 3.30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgajchem-a.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

In an MEP map of this compound, distinct regions of charge would be visible. The area around the electronegative oxygen atoms of the nitro group would exhibit a strong negative potential (typically colored red or yellow), indicating a region rich in electrons and susceptible to electrophilic attack. The hydrogen atoms of the amino group and the quinoline ring would show a positive potential (colored blue), highlighting electron-deficient regions prone to nucleophilic attack. rsc.org The MEP analysis thus provides a clear guide to the molecule's reactive sites. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized Lewis-type structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method is used to investigate intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. rsc.orgresearchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies for this compound This table illustrates plausible intramolecular interactions and their stabilization energies based on NBO analysis of similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N (amino) | π* (C-C in ring) | ~25-35 |

| LP (2) O (nitro) | π* (N-O in nitro) | ~40-50 |

| π (C-C in ring) | π* (C-C in ring) | ~15-20 |

LP denotes a lone pair orbital. E(2) values are illustrative of typical stabilization energies from such interactions. rsc.orguni-muenchen.de

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various electronic properties and are used to predict chemical reactivity. These descriptors are often calculated from the energies of the frontier molecular orbitals. rsc.orgnih.gov

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energy values and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netajchem-a.com

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap results in a large hardness value, indicating high stability and low reactivity. scirp.orgresearchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1 / 2η) and measures the ease of electron cloud polarization. Soft molecules are generally more reactive than hard molecules. nih.gov

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η), where μ ≈ (E_HOMO + E_LUMO) / 2 and ω = μ² / 2η. nih.govtandfonline.com This index is useful for predicting how strongly a molecule will react as an electrophile. nih.gov

These descriptors collectively offer a comprehensive profile of the chemical reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors for this compound The values are derived from the illustrative HOMO and LUMO energies in Table 2.

| Quantum Chemical Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.50 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.65 |

| Global Softness (S) | 1 / (2η) | 0.303 |

| Electrophilicity Index (ω) | μ² / (2η) | 6.14 |

Calculations based on formulas found in chemical literature. nih.govtandfonline.comresearchgate.net

Nucleophilicity and Electronegativity Calculations

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Key indicators of reactivity, such as nucleophilicity and electronegativity, are determined through quantum chemical calculations, often employing Density Functional Theory (DFT). These calculations help in understanding how the molecule will interact with other chemical species.

The reactivity of this compound is significantly influenced by its functional groups: an electron-donating amino group (-NH₂) and a strong electron-withdrawing nitro group (-NO₂). The amino group's lone pair of electrons generally makes amines nucleophilic. However, the nucleophilicity of the amino group in this specific molecule is substantially reduced by the powerful electron-withdrawing effect of the nitro group transmitted through the quinoline ring system. masterorganicchemistry.com This effect decreases the electron density on the amino nitrogen, making it a weaker nucleophile compared to simple amines like piperidine (B6355638) or even aniline (B41778). masterorganicchemistry.com

Global reactivity descriptors are often calculated to quantify these properties. Electronegativity (χ) measures a molecule's ability to attract electrons, while chemical potential (μ) is the negative of electronegativity. Nucleophilicity (ε) can also be estimated. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For a molecule with both strong electron-donating and withdrawing groups, these calculations are crucial for pinpointing the most likely sites for electrophilic and nucleophilic attack. acs.orgeurjchem.com The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acs.orgnih.gov For this compound, the MEP would likely show a negative potential around the nitro group's oxygen atoms, indicating an electrophilic site, and a less negative (or even slightly positive) potential around the amino group compared to a non-nitrated aminopyridine.

Table 1: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Calculated via DFT)

| Parameter | Symbol | Formula | Typical Value (a.u.) | Description |

| HOMO Energy | EHOMO | - | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.3 eV | The power of a molecule to attract electrons. researchgate.net |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 eV | Measures resistance to change in electron distribution. researchgate.net |

| Nucleophilicity Index | ε | EHOMO - ELUMO(TCE) | - | A measure of nucleophilic character, often calculated relative to a reference electrophile like tetracyanoethylene (B109619) (TCE). |

Note: The values in this table are illustrative for a representative quinoline compound and are not specific experimental or calculated values for this compound. They demonstrate the types of data generated in computational studies.

Theoretical Spectroscopic Data Prediction (NMR, IR, UV-Vis) and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for complex molecules. By correlating computational predictions with experimental results, researchers can confirm molecular structures and gain deeper insight into their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are performed on the optimized molecular geometry. The predicted chemical shifts are then compared with experimental spectra, often showing a strong linear correlation. acs.org For this compound, calculations would predict the downfield shift of protons on the quinoline ring, particularly those closer to the electron-withdrawing nitro group.

Infrared (IR): Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule from its optimized geometry. DFT methods, such as B3LYP, are commonly used for these calculations. nih.govscielo.org.za The predicted frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the computational method. nih.gov Each calculated vibrational mode can be assigned to a specific molecular motion, such as N-H stretching of the amino group, asymmetric and symmetric stretching of the NO₂ group, and C=C/C=N stretching within the quinoline ring. scielo.org.za This detailed assignment, aided by Potential Energy Distribution (PED) analysis, is invaluable for interpreting complex experimental FT-IR spectra. nih.gov

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govscielo.org.za The calculation provides the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). scielo.org.za For this compound, a "push-pull" system, TD-DFT calculations would likely predict intense absorption bands corresponding to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. researchgate.net

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Nitro-Aromatic Amine

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3510 |

| N-H Symmetric Stretch | 3370 | 3395 |

| C-H Aromatic Stretch | 3085 | 3100 |

| C=C/C=N Ring Stretch | 1620 | 1635 |

| NO₂ Asymmetric Stretch | 1550 | 1566 |

| NO₂ Symmetric Stretch | 1345 | 1339 |

Note: This table presents typical data for a nitro-aromatic amine to illustrate the correlation between experimental and calculated values. scielo.org.za The exact values for this compound would require a specific computational study.

Molecular Dynamics (MD) Simulations in Chemical Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide atomic-level insights into the conformational changes and interactions of molecules like this compound within various chemical environments, such as different solvents or in the presence of biological macromolecules. researchgate.netnih.gov

An MD simulation begins by defining a system, which includes the molecule of interest (this compound) placed in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, DMSO). nih.gov The interactions between all atoms are described by a "force field," which is a set of parameters that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. researchgate.net

By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory—positions and velocities—of each atom over a set period, typically from nanoseconds to microseconds. researchgate.net Analysis of these trajectories can reveal:

Conformational Flexibility: How the molecule bends and rotates, and which conformations are most stable in a given environment.

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of hydrogen bonds between the amino or nitro groups and protic solvents.

Transport Properties: How the molecule diffuses through the solvent.

Binding Interactions: If simulated with another molecule (like a protein), MD can elucidate the specific interactions, conformational changes, and binding energies involved in complex formation. researchgate.netnih.gov

For this compound, MD simulations could be used to understand how its orientation and interactions change in solvents of varying polarity, providing a dynamic picture that complements the static information from quantum chemical calculations. researchgate.net

Solvatochromic Effects and Intermolecular Interactions

Solvatochromism is the phenomenon where the color of a chemical substance, and more broadly its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. nih.gov Molecules with a significant change in dipole moment between their ground and excited states, such as those with "push-pull" character, often exhibit strong solvatochromism. This compound, with its electron-donating amino group (-NH₂) and electron-withdrawing nitro group (-NO₂), is a classic example of a push-pull system.

Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving electron density from the amino group (donor) to the nitro group (acceptor) via the π-conjugated quinoline system. researchgate.netnih.gov This creates an excited state that is significantly more polar than the ground state.

In polar solvents, the more polar excited state is stabilized by dipole-dipole interactions with solvent molecules to a greater extent than the ground state. This stabilization lowers the energy of the excited state, which in turn lowers the energy required for the electronic transition. Consequently, the absorption maximum (λmax) shifts to a longer wavelength (a bathochromic or red shift) as solvent polarity increases. researchgate.net The reverse effect, a hypsochromic (blue) shift, can occur in some cases but is less common for this type of ICT transition.

Studying these solvatochromic shifts provides valuable information about the intermolecular interactions between this compound and the surrounding solvent molecules. uni-muenchen.de By plotting the energy of the transition against various solvent polarity scales (like the Reichardt ET(30) scale), one can quantify the sensitivity of the molecule to the solvent environment and gain insight into the nature of the solute-solvent interactions (e.g., hydrogen bonding, dielectric effects). uni-muenchen.de

Table 3: Illustrative Solvatochromic Data for a Push-Pull Quinoline Derivative

| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) |

| n-Hexane | 31.0 | 473 |

| Toluene | 33.9 | 490 |

| Chloroform | 39.1 | 527 |

| Acetonitrile | 45.6 | 545 |

| Ethanol | 51.9 | 558 |

Note: This table shows representative data for a push-pull amino-quinoline derivative to illustrate the bathochromic shift with increasing solvent polarity. researchgate.netnih.gov The specific values for this compound may vary.

Synthetic Utility and Intermediate Applications of 7 Nitroquinolin 2 Amine

Role as a Key Synthetic Intermediate in Heterocyclic Chemistry

7-Nitroquinolin-2-amine serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the quinoline (B57606) ring system allows for selective chemical modifications. These functional groups can be independently or concertedly manipulated to construct new ring systems fused to the quinoline core.

The amino group at the 2-position is nucleophilic and can participate in various condensation and cyclization reactions. For instance, it can react with α,β-unsaturated carbonyl compounds or their equivalents to form fused pyrimidine (B1678525) or diazepine (B8756704) rings. The nitro group at the 7-position, while deactivating the benzene (B151609) ring towards electrophilic substitution, can direct nucleophilic substitution and can itself be a precursor to other functional groups.

A significant application of nitro-substituted quinolines is in the synthesis of fused heterocyclic systems. For example, the reduction of a nitro group to an amino group provides a handle for further cyclization reactions. This strategy has been employed in the synthesis of various polycyclic heteroaromatic compounds. While direct examples specifically starting from this compound are not extensively detailed in the provided search results, the general reactivity patterns of nitroquinolines and aminoquinolines strongly support its potential in this area. The reactivity of the nitro group allows for transformations into various functionalities, while the amino group can be used for further chemical conversions, including the formation of diazonium salts for subsequent reactions. mdpi.com

The general principle of using substituted anilines in Skraup or Doebner-von Miller reactions to produce quinolines is well-established. mdpi.comresearchgate.net Similarly, this compound, as a pre-functionalized quinoline, offers a more direct route to complex heterocyclic structures, bypassing the often harsh conditions of initial quinoline synthesis and nitration.

Precursor for Advanced Quinoline Derivatives and Scaffolds

The strategic placement of the nitro and amino groups makes this compound an excellent precursor for a wide array of advanced quinoline derivatives. The chemical reactivity of these groups allows for the introduction of diverse substituents and the construction of more complex molecular scaffolds. ontosight.ai

The nitro group can be readily reduced to an amino group, yielding 2,7-diaminoquinoline. This diamino derivative is a valuable intermediate for synthesizing compounds with applications in medicinal chemistry, such as potential antimicrobial, antiviral, and anticancer agents. ontosight.ai The resulting vicinal diamines can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic rings, such as pyrazines.

Furthermore, the amino group of this compound can be acylated, alkylated, or used in coupling reactions to introduce a variety of side chains and functional groups. These modifications can be used to modulate the electronic properties, solubility, and biological activity of the resulting quinoline derivatives.

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful tool that can be applied to nitroquinoline derivatives. mdpi.comnih.gov This reaction allows for the introduction of nucleophiles at positions activated by the nitro group, leading to the formation of highly functionalized quinoline scaffolds. mdpi.comnih.govresearchgate.net While the provided results primarily discuss VNS on other nitroquinoline isomers, the principles are applicable to this compound, suggesting its potential for creating novel and complex substitution patterns.

Below is a table summarizing some key transformations of this compound and the resulting derivative classes:

| Starting Material | Reagent/Condition | Product Class | Potential Applications |

| This compound | Reduction (e.g., SnCl2, H2/Pd) | 2,7-Diaminoquinoline | Synthesis of fused heterocycles, biologically active molecules |

| This compound | Acylation (e.g., Acetic anhydride) | N-(7-nitroquinolin-2-yl)acetamide | Modification of electronic and biological properties |

| This compound | Alkylation | 2-(Alkylamino)-7-nitroquinolines | Fine-tuning of physicochemical properties |

| This compound | Diazotization followed by substitution | Various 2-substituted-7-nitroquinolines | Introduction of a wide range of functional groups |

Applications in the Development of Complex Polycyclic Systems

The development of complex polycyclic systems is a significant area of organic synthesis, with applications ranging from materials science to medicinal chemistry. This compound provides a valuable entry point for the construction of such intricate molecular architectures.

The fusion of additional rings onto the quinoline core can be achieved through multi-step synthetic sequences that take advantage of the reactivity of both the amino and nitro groups. For instance, the amino group can be used as an anchor point to build a new ring, and subsequently, the nitro group can be transformed to facilitate a second cyclization, leading to a polycyclic system.

One established strategy involves the reduction of the nitro group to an amine, followed by reactions to form fused heterocycles. For example, the resulting diamine can be reacted with appropriate reagents to construct fused imidazole, triazole, or other heterocyclic rings. The synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines from 7-amino-5-nitroquinolin-8-ol demonstrates a similar principle of building fused rings on a functionalized quinoline core. osi.lv

The synthesis of pyrroloquinoline derivatives through the ring transformation of 2-(2-aminophenyl)-1,3-thiazine derivatives showcases another approach to constructing polycyclic systems from amino-functionalized precursors. nih.gov Although this example does not start with a quinoline, it highlights a relevant synthetic strategy.

The table below outlines a conceptual pathway for the synthesis of a polycyclic system from this compound:

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of the nitro group | 2,7-Diaminoquinoline |

| 2 | Reaction with a dicarbonyl compound | Fused pyrazinoquinoline derivative |

| 3 | Further functionalization/cyclization | Complex polycyclic system |

Strategic Importance in Directed Chemical Transformations for Novel Functional Materials

The unique electronic and structural features of this compound make it a strategically important molecule for the development of novel functional materials. The quinoline ring system is known to exhibit interesting photophysical and electronic properties, which can be tuned by the introduction of substituents.

The presence of both a strong electron-withdrawing group (nitro) and a strong electron-donating group (amino) creates a "push-pull" system, which can lead to interesting non-linear optical (NLO) properties. By modifying the structure, for example, by extending the conjugation or by introducing other functional groups, it is possible to design and synthesize new organic chromophores with potential applications in optoelectronics.

Furthermore, the ability to transform the nitro and amino groups allows for the incorporation of this quinoline scaffold into larger polymeric structures. For instance, the diamino derivative obtained from the reduction of this compound can be used as a monomer in polymerization reactions to create novel polyamides or polyimides. These materials could possess enhanced thermal stability, mechanical strength, or specific electronic properties derived from the quinoline unit.